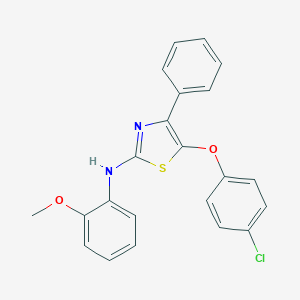![molecular formula C35H29IN2O5S B388460 6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE](/img/structure/B388460.png)
6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE is a complex organic molecule that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and a thiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents include thiourea and α-haloketones under basic conditions.
Introduction of the Acetyl Group: Acetylation of the thiazolopyrimidine core can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution Reactions: The introduction of the iodo, methoxy, and naphthylmethoxy groups typically involves nucleophilic substitution reactions. Reagents such as iodobenzene, methoxybenzene, and naphthylmethanol can be used in the presence of suitable catalysts.
Formation of the Benzylidene Moiety: This step involves the condensation of the thiazolopyrimidine derivative with an aldehyde or ketone to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols, alkoxides), palladium catalysts for cross-coupling reactions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups
Reduction: Conversion of benzylidene to benzyl groups
Substitution: Formation of new derivatives with substituted
Propriétés
Formule moléculaire |
C35H29IN2O5S |
|---|---|
Poids moléculaire |
716.6g/mol |
Nom IUPAC |
(2E)-6-acetyl-2-[[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C35H29IN2O5S/c1-20-31(21(2)39)32(24-12-14-26(41-3)15-13-24)38-34(40)30(44-35(38)37-20)18-22-16-28(36)33(29(17-22)42-4)43-19-25-10-7-9-23-8-5-6-11-27(23)25/h5-18,32H,19H2,1-4H3/b30-18+ |
Clé InChI |
NZZXUJCBKAZYBS-UXHLAJHPSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC5=CC=CC=C54)OC)SC2=N1)C6=CC=C(C=C6)OC)C(=O)C |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=CC5=CC=CC=C54)OC)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)C |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC5=CC=CC=C54)OC)SC2=N1)C6=CC=C(C=C6)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388380.png)
![3-(Dimethylamino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388381.png)
![3-(Dimethylamino)-5-[4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388383.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388390.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388391.png)
![2-[4-(methylsulfanyl)phenyl]-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B388393.png)
![(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388394.png)


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B388398.png)

